![molecular formula C18H24O2Si B12577339 (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane CAS No. 194933-22-7](/img/structure/B12577339.png)
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[221]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is a unique organosilicon compound that features a bicyclo[221]heptane structure bonded to an indene moiety through a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with indene derivatives in the presence of a silicon-based reagent. One common method is the hydrosilylation reaction, where a silicon hydride reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize impurities. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions, often under reflux conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes and alkylsilanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is used as a precursor for the synthesis of complex organosilicon compounds. It serves as a building block for the construction of silicon-containing polymers and materials with unique properties.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure allows for interactions with biological macromolecules, making it a candidate for drug development and molecular probes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants. Its unique properties, such as thermal stability and resistance to oxidation, make it valuable for high-performance applications.
Mécanisme D'action
The mechanism of action of (Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane involves its interaction with molecular targets through its silicon atom and bicyclic structure. The silicon atom can form strong bonds with oxygen and carbon atoms, allowing the compound to act as a cross-linking agent in polymer networks. Additionally, the bicyclic structure provides rigidity and stability, enhancing the compound’s performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their substituents and functional groups.
Indene derivatives: These compounds contain the indene moiety but lack the silicon atom and bicyclic structure.
Organosilicon compounds: These compounds contain silicon atoms bonded to organic groups but may have different structures and properties.
Uniqueness
(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane is unique due to its combination of a bicyclic structure and an indene moiety bonded through a silicon atom. This unique structure imparts distinct properties, such as enhanced thermal stability, resistance to oxidation, and potential bioactivity, making it valuable for a wide range of applications.
Propriétés
Numéro CAS |
194933-22-7 |
|---|---|
Formule moléculaire |
C18H24O2Si |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2-bicyclo[2.2.1]heptanyl-(1H-inden-1-yl)-dimethoxysilane |
InChI |
InChI=1S/C18H24O2Si/c1-19-21(20-2,18-12-13-7-8-15(18)11-13)17-10-9-14-5-3-4-6-16(14)17/h3-6,9-10,13,15,17-18H,7-8,11-12H2,1-2H3 |
Clé InChI |
BCCZRRRCPPLSSH-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CC2CCC1C2)(C3C=CC4=CC=CC=C34)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


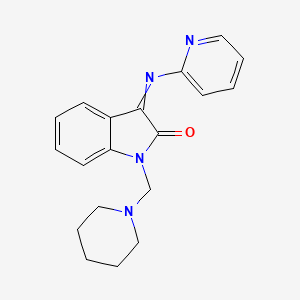
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Methyl 4-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B12577283.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)

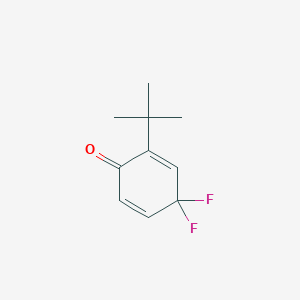
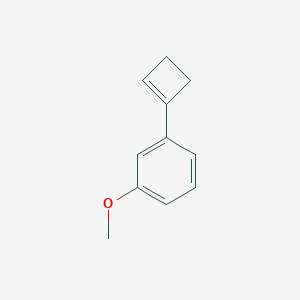
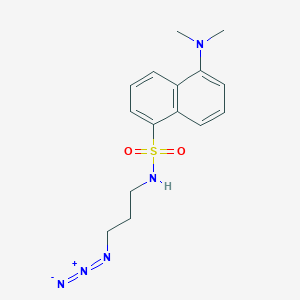
![2-Pyridinamine, 3-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12577323.png)
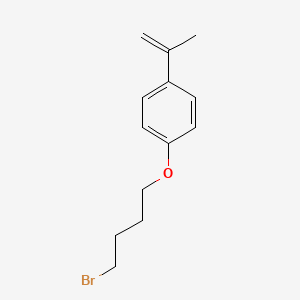
![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)
![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
